Enantiomer-Dependent Renin Inhibitory Potency: (3S,4S) vs. (3R,4R) Configuration
In the Novartis renin inhibitor program (J. Med. Chem. 2013), the small-molecule trans-3,4-disubstituted pyrrolidine hit compound 6 was identified as a weakly active renin inhibitor. Resolution of the enantiomers revealed that the (3S,4S)-configured 6a was the 'more potent enantiomer,' with X-ray crystallography (PDB: 4GJ6) confirming an unexpected extended binding mode spanning both the nonprime and S1' pockets of the renin active site [1]. Further optimization yielded the prototype analogue (3S,4S)-12a, which demonstrated an IC₅₀ of 170 nM against recombinant human renin and produced blood-pressure-lowering effects in a hypertensive double-transgenic rat model after oral administration . By contrast, the (3R,4R) enantiomer of the initial hit showed substantially weaker activity, though an exact IC₅₀ value for this comparator was not disclosed in the public literature; the authors' explicit designation of (3S,4S)-6a as the 'more potent enantiomer' constitutes a qualitative head-to-head preference established by the discoverers [1].
| Evidence Dimension | Enantiomer-dependent inhibitory potency against recombinant human renin |
|---|---|
| Target Compound Data | (3S,4S)-12a: IC₅₀ = 170 nM; in vivo blood pressure lowering confirmed in hypertensive rat model |
| Comparator Or Baseline | (3R,4R) enantiomer of hit compound 6: described qualitatively as less potent; exact IC₅₀ not publicly disclosed [1] |
| Quantified Difference | The (3S,4S) enantiomer was selected as the development track over the (3R,4R) enantiomer based on superior potency; the magnitude of the difference cannot be precisely quantified from available public data but is sufficient to drive enantiomer selection in a drug discovery program [1]. |
| Conditions | Recombinant human (rh)-renin enzymatic assay; X-ray co-crystal structures at 2.40 Å resolution (PDB: 4GJ5, 4GJ6, 4GJ7) [2] |
Why This Matters
Procurement of the correct (3S,4S) enantiomer, rather than the racemate or the (3R,4R) enantiomer, is mandatory for synthesizing renin inhibitor candidates with demonstrated target engagement and in vivo efficacy.
- [1] Lorthiois E, Breitenstein W, Cumin F, et al. The discovery of novel potent trans-3,4-disubstituted pyrrolidine inhibitors of the human aspartic protease renin from in silico three-dimensional (3D) pharmacophore searches. J Med Chem. 2013;56(6):2207-2217. doi:10.1021/jm3017078. View Source
- [2] RCSB PDB entry 4GJ5: Crystal structure of renin in complex with NVP-AMQ838 (compound 5). Deposited 2012-08-09, Released 2013-03-06. Resolution 2.40 Å. Primary citation: Lorthiois et al. J Med Chem 2013. View Source
